(1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans
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Overview
Description
(1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a bromomethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans typically involves the bromination of cyclobutanone derivatives followed by amination. One common method includes the reaction of cyclobutanone with bromine in the presence of a base to form the bromomethyl derivative. This intermediate is then reacted with ammonia or an amine to introduce the amine group, followed by treatment with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for the bromination step to ensure consistent product quality and yield. Additionally, the use of automated systems for the amination and hydrobromide formation steps can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as thiols, amines, and alcohols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively. Cyclization reactions often require the use of catalysts such as palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a variety of amine derivatives, while oxidation can produce imines or nitriles .
Scientific Research Applications
(1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of cyclobutane derivatives on biological systems.
Mechanism of Action
The mechanism of action of (1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity. These interactions can affect various pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromomethyl cyclobutane derivatives and amine-substituted cyclobutanes. Examples include:
- (1r,3r)-3-(chloromethyl)cyclobutan-1-amine
- (1r,3r)-3-(iodomethyl)cyclobutan-1-amine
- (1r,3r)-3-(methyl)cyclobutan-1-amine
Uniqueness
The uniqueness of (1r,3r)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, trans lies in its specific substitution pattern and the presence of both a bromomethyl and an amine group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
CAS No. |
2742623-27-2 |
---|---|
Molecular Formula |
C5H11Br2N |
Molecular Weight |
245 |
Purity |
95 |
Origin of Product |
United States |
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